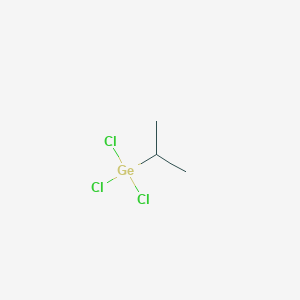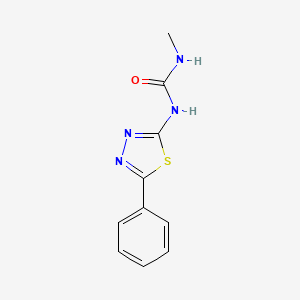
N-Methyl-N'-(5-phenyl-1,3,4-thiadiazol-2-yl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Methyl-N’-(5-phenyl-1,3,4-thiadiazol-2-yl)urea is an organic compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are five-membered heterocyclic compounds containing two nitrogen atoms and one sulfur atom. These compounds have garnered significant interest due to their diverse biological activities and potential therapeutic applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-N’-(5-phenyl-1,3,4-thiadiazol-2-yl)urea typically involves the reaction of 5-phenyl-1,3,4-thiadiazole-2-amine with N-methylisocyanate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or acetonitrile . The reaction mechanism involves the nucleophilic attack of the amine group on the isocyanate, leading to the formation of the urea derivative.
Industrial Production Methods
Industrial production of N-Methyl-N’-(5-phenyl-1,3,4-thiadiazol-2-yl)urea follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity of the product. The use of continuous flow reactors can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
N-Methyl-N’-(5-phenyl-1,3,4-thiadiazol-2-yl)urea undergoes various chemical reactions, including:
Common Reagents and Conditions
Substitution: Halides, alkoxides; reactions are conducted in polar aprotic solvents such as dimethyl sulfoxide or acetonitrile.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted thiadiazole derivatives.
Applications De Recherche Scientifique
N-Methyl-N’-(5-phenyl-1,3,4-thiadiazol-2-yl)urea has a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism of action of N-Methyl-N’-(5-phenyl-1,3,4-thiadiazol-2-yl)urea involves its interaction with specific molecular targets and pathways. The compound can inhibit the replication of bacterial and cancer cells by disrupting DNA replication processes. It achieves this by binding to enzymes involved in DNA synthesis, thereby preventing the proliferation of cells . Additionally, the compound’s antimicrobial activity is attributed to its ability to disrupt the cell membrane integrity of microorganisms .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide: Similar structure but with an acetamide group instead of a urea group.
N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide: Contains a benzamide group, exhibiting different biological activities.
N-(5-phenyl-1,3,4-thiadiazol-2-yl)thiourea: Thiourea derivative with distinct chemical reactivity and applications.
Uniqueness
N-Methyl-N’-(5-phenyl-1,3,4-thiadiazol-2-yl)urea stands out due to its unique combination of a thiadiazole ring and a urea group, which imparts specific chemical and biological properties. Its ability to undergo diverse chemical reactions and its broad spectrum of biological activities make it a valuable compound in various fields of research .
Propriétés
Numéro CAS |
25535-70-0 |
|---|---|
Formule moléculaire |
C10H10N4OS |
Poids moléculaire |
234.28 g/mol |
Nom IUPAC |
1-methyl-3-(5-phenyl-1,3,4-thiadiazol-2-yl)urea |
InChI |
InChI=1S/C10H10N4OS/c1-11-9(15)12-10-14-13-8(16-10)7-5-3-2-4-6-7/h2-6H,1H3,(H2,11,12,14,15) |
Clé InChI |
XPJOAXDRPDNXHY-UHFFFAOYSA-N |
SMILES canonique |
CNC(=O)NC1=NN=C(S1)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



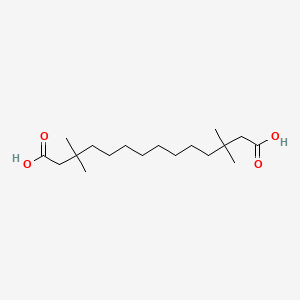
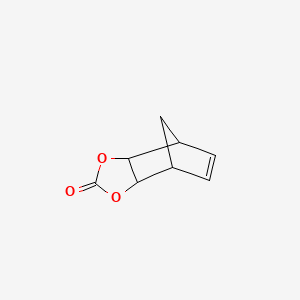
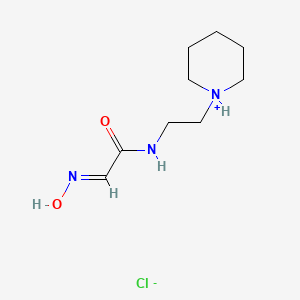
![Diethyl 2-[bis(2-chloroethyl)amino]but-2-enedioate](/img/structure/B14698547.png)
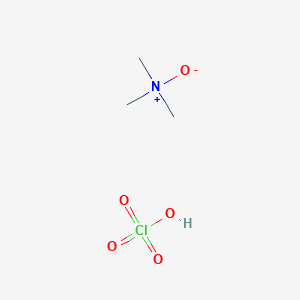
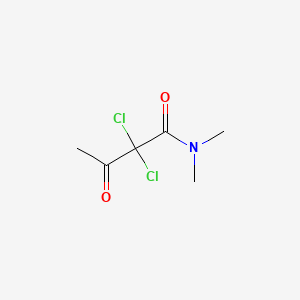
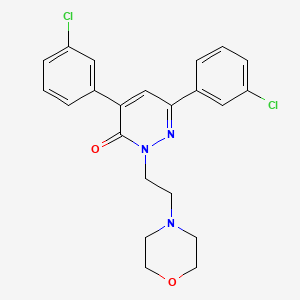
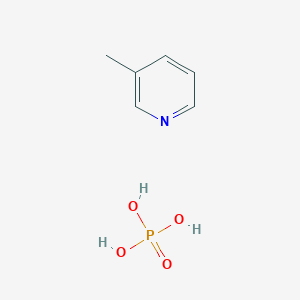
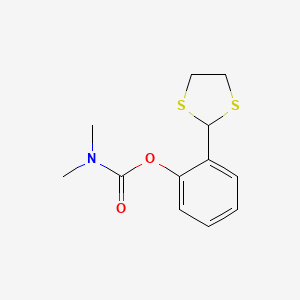

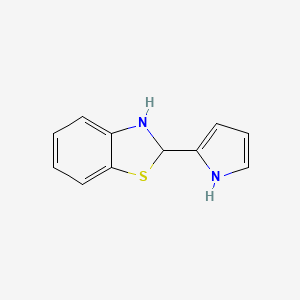
![Methyl 5-chloro-2-[2-(3-nitroanilino)-2-oxoethoxy]benzoate](/img/structure/B14698587.png)
